2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and a carboxamide group attached to a thiophene ring, making it a molecule of interest for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as ethyl methyl ketone), elemental sulfur, and a nitrile (such as 4-chlorobenzonitrile) in the presence of a base like sodium ethoxide.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine (such as ammonia or an alkylamine) reacts with a halogenated thiophene intermediate.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the amino-thiophene intermediate with an acyl chloride or anhydride, such as 4-chlorobenzoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
In medicine, research focuses on its potential therapeutic applications. Compounds with similar structures have shown activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or expression.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chlorophenyl)benzamide
- 4-amino-N-(2-chlorophenyl)benzamide
- 2-amino-4-chlorophenylthiophene
Uniqueness
Compared to similar compounds, 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide is unique due to the presence of the ethyl and methyl groups on the thiophene ring
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZHNIKTUDLGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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